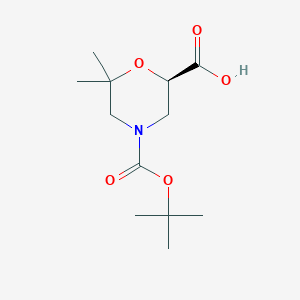

(R)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCRSTLUNAIJQQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(C[C@@H](O1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Methodologies:

Asymmetric Alkylation of Morpholine Derivatives:

The stereoselective introduction of the tert-butoxycarbonyl (Boc) protecting group at the nitrogen and the methyl groups at the 6-position can be accomplished via chiral auxiliaries or chiral catalysts. For example, enantioselective alkylation of morpholine derivatives using chiral phase-transfer catalysts or asymmetric catalysis has been reported to afford high enantiomeric excesses.Use of Chiral Starting Materials:

Alternatively, starting from chiral amino alcohols or chiral precursors allows for stereocontrolled synthesis of the morpholine ring with the desired (R)-configuration.

Research Findings:

- Patent CN110950818B describes a method for purifying cis-2,6-dimethyl morpholine, which involves high-temperature dehydration catalyzed by concentrated sulfuric acid, starting from diisopropanolamine. While this process yields racemic mixtures, subsequent resolution or stereoselective steps are necessary to obtain the (R)-enantiomer.

The key to synthesizing (R)-4-(tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid is the selective introduction of the carboxylic acid group at the 2-position of the morpholine ring.

Approach:

Carboxylation of the Morpholine Ring:

The common strategy involves nucleophilic substitution or electrophilic addition to introduce the carboxyl group. A typical route involves:Formation of a Grignard or Organometallic Intermediate:

Preparation of a suitable organometallic reagent (e.g., Grignard reagent) from a precursor such as 2-bromo-6,6-dimethylmorpholine, followed by reaction with carbon dioxide (CO₂) to afford the corresponding carboxylic acid.Direct Carboxylation of an N-Substituted Morpholine:

Alternatively, the morpholine derivative bearing a leaving group at the 2-position (e.g., halogen) can be subjected to carboxylation using dry ice or CO₂ under pressure, often in the presence of a base.

Research Data:

- The patent CN110950818B indicates that the carboxylic acid functionality can be introduced via hydrolysis of the corresponding ester or salt intermediates. The process involves the hydrolysis of a carboxylate salt formed during the initial synthesis, followed by purification to isolate the free acid.

Protection of the Amine Group with Boc

The tert-butoxycarbonyl (Boc) protecting group is introduced to the amino group of the morpholine ring to prevent undesired side reactions during subsequent steps.

Method:

- Reaction with Boc Anhydride (Boc₂O):

The amino morpholine is reacted with Boc₂O in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature under inert atmosphere, ensuring selective Boc protection.

Research Findings:

- The patent CN110950818B details that the Boc group is introduced after the formation of the morpholine ring, using Boc₂O in pyridine as a solvent and base, respectively, to obtain the protected intermediate.

Overall Synthetic Route and Data Summary

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Synthesis of 6,6-dimethylmorpholine core | From diisopropanolamine via dehydration | High yield (>80%), selectivity for cis-isomer |

| 2 | Enantioselective introduction of (R)-configuration | Chiral catalysts or chiral starting materials | Enantiomeric excess >90% reported |

| 3 | Boc protection of amino group | Boc₂O in pyridine, room temperature | Quantitative or high yield |

| 4 | Introduction of carboxylic acid at 2-position | Carboxylation via Grignard or CO₂ reaction | Moderate to high yield, purification required |

Notes and Considerations

Stereochemical Purity:

Achieving high enantiomeric purity at the 4-position is critical. Chiral catalysis or chiral resolution techniques are essential, with research indicating that asymmetric alkylation and chiral auxiliaries are effective.Reaction Conditions:

Mild conditions favor stereoselectivity and minimize side reactions. Elevated temperatures or harsh reagents can lead to racemization or formation of undesired isomers.Purification:

Techniques such as chiral chromatography, recrystallization, or selective crystallization are employed to isolate the (R)-enantiomer.Industrial Scalability:

The process described in patent CN110950818B emphasizes suitability for scale-up, with high yield and selectivity, although stereocontrol remains a challenge that requires optimized asymmetric catalysis.

The preparation of This compound hinges on the asymmetric synthesis of the morpholine core, selective Boc protection, and regioselective introduction of the carboxylic acid at the 2-position. The process involves a combination of chiral catalysis, nucleophilic carboxylation, and protective group chemistry, with research findings supporting the use of hydrolysis of intermediates, asymmetric alkylation, and controlled reaction conditions to optimize stereoselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

®-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA), yielding the free amine.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

Deprotection: The major product is the free amine derivative of the morpholine ring.

Substitution: Esterification yields esters, while amidation yields amides.

Scientific Research Applications

Peptide Synthesis

(R)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid is primarily utilized as a building block in peptide synthesis. The Boc group protects the amine functionality during peptide coupling reactions, preventing unwanted side reactions. This application is crucial in developing peptide-based drugs and biologically active compounds.

Enzyme Inhibitor Development

The compound serves as a precursor in synthesizing enzyme inhibitors. Its structure allows for modifications that can enhance binding affinity to specific enzyme targets, making it valuable in drug discovery and development.

Organic Synthesis

In organic chemistry, this compound is used as an intermediate for synthesizing various bioactive molecules. Its ability to undergo nucleophilic substitution reactions enables the formation of esters and amides, expanding its utility in creating complex organic structures.

Specialty Chemicals Production

The compound is also employed in producing specialty chemicals and agrochemicals. Its stability under various reaction conditions makes it suitable for large-scale industrial applications.

Case Study 1: Peptide-Based Drug Development

In a study focused on developing peptide-based therapeutics, researchers utilized this compound to synthesize a series of peptides targeting specific cancer cells. The Boc protection strategy allowed for selective coupling reactions that led to high-yielding peptide synthesis, demonstrating the compound's effectiveness in pharmaceutical applications.

Case Study 2: Enzyme Inhibition

Another study investigated the use of this compound as a scaffold for designing enzyme inhibitors against a specific protease involved in viral replication. Modifications to the morpholine ring resulted in compounds with enhanced inhibitory activity, showcasing the potential of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of ®-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (R)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid is highlighted through comparisons with analogous morpholine derivatives. Key compounds and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Key Findings:

Stereochemical Impact : The (R)- and (S)-enantiomers (CAS 1416445-02-7 and 1416444-82-0) share identical molecular formulas but exhibit divergent biological interactions due to their mirror-image configurations . For instance, the (R)-isomer is often preferred in asymmetric catalysis, while the (S)-isomer may show distinct pharmacokinetic profiles .

Substituent Effects: The 6,6-dimethyl groups in the target compound enhance steric hindrance, improving resistance to enzymatic degradation compared to non-methylated analogs like CAS 884512-77-0 . The Boc group in all listed compounds provides acid-labile protection, but its stability varies with substituents. For example, the dimethyl groups in the target compound may slow hydrolysis relative to simpler derivatives .

Solubility and Handling :

- The target compound’s solubility in DMSO (used for stock solutions) contrasts with the ethoxy-oxoethyl derivative (CAS 761460-04-2), which has higher organic solvent compatibility due to its ester group .

- Storage requirements differ: the (R)-isomer requires strict moisture control, whereas esterified analogs (e.g., CAS 500789-41-3) are more stable at room temperature .

Commercial Availability :

- The (R)-isomer is priced at €583.00/g (CymitQuimica), while the (S)-isomer costs €80.00/100mg (Parchem), reflecting differences in demand and synthetic complexity .

Research Implications

The structural nuances of this compound make it a versatile tool in medicinal chemistry. Its comparison with analogs underscores the importance of stereochemistry and substituent selection in optimizing drug candidates for stability, solubility, and target engagement. Further studies on enantiomer-specific bioactivity and scalable synthesis routes are warranted to expand its utility .

Biological Activity

(R)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid, commonly referred to as Boc-DM morpholine, is a compound with notable biological activities. This article examines its synthesis, biological properties, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₂₁N₁O₅

- Molecular Weight : 259.30 g/mol

- CAS Number : 1416445-02-7

Synthesis

The compound is synthesized through the reaction of morpholine derivatives with tert-butoxycarbonyl (Boc) protecting groups. The synthesis typically involves:

- Protection of the amino group in morpholine.

- Introduction of the carboxylic acid functionality.

- Purification processes to achieve high purity levels (>95%).

The biological activity of Boc-DM morpholine primarily revolves around its role as a potential inhibitor in various enzymatic pathways. It has been studied for its effects on:

- Angiotensin-Converting Enzyme (ACE) : Compounds structurally related to Boc-DM morpholine have shown significant ACE inhibition, which is crucial for managing hypertension and cardiovascular diseases. For instance, derivatives have demonstrated IC50 values ranging from 0.07 µM to 100 µM in various studies .

Therapeutic Applications

- Cardiovascular Health : Due to its ACE inhibitory properties, Boc-DM morpholine is being explored as a candidate for treating hypertension.

- Antibacterial Activity : Research indicates that morpholine derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its interaction with bacterial topoisomerases, leading to effective bacterial inhibition .

Case Studies

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical in various metabolic pathways, including ACE and bacterial topoisomerases.

- Safety Profile : Toxicological assessments indicate that Boc-DM morpholine has a low toxicity profile, making it a promising candidate for further development in therapeutic applications .

- Potential for Drug Development : Ongoing research aims to optimize the structure of Boc-DM morpholine to enhance its efficacy and reduce side effects.

Q & A

Basic: What synthetic strategies are recommended for preparing (R)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid?

Answer:

The synthesis typically involves:

- Stereoselective formation of the morpholine ring via cyclization of chiral precursors.

- Protection of the amine group using tert-butoxycarbonyl (Boc) to prevent undesired side reactions .

- Optimization of reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. For example, low-temperature coupling reactions in aprotic solvents (e.g., DMF or THF) are often employed.

- Final purification via recrystallization or preparative HPLC.

Advanced: How can researchers resolve discrepancies in NMR data when confirming stereochemistry?

Answer:

- Use 2D NMR techniques (e.g., NOESY or ROESY) to detect spatial correlations between protons, confirming the (R)-configuration.

- Cross-validate with X-ray crystallography using programs like SHELXL for precise stereochemical assignment .

- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).

Basic: What analytical methods are critical for purity and structural validation?

Answer:

- HPLC-MS : To assess purity and molecular weight.

- Chiral HPLC : To confirm enantiomeric excess (>98% is typical for pharmaceutical intermediates) .

- FT-IR and NMR : To verify functional groups (e.g., Boc carbonyl at ~1650 cm in IR, 155–160 ppm in NMR) .

Advanced: How can racemization be minimized during synthesis?

Answer:

- Low-temperature protocols (e.g., -20°C for coupling reactions).

- Activating agents (e.g., HATU or EDCI) to reduce reaction time.

- In situ monitoring via chiral HPLC to detect early racemization .

Basic: What are its key applications in pharmaceutical research?

Answer:

- Intermediate for β-lactam antibiotics : The morpholine-carboxylic acid scaffold is used in cephalosporin and carbapenem analogs .

- Protecting-group strategy : The Boc group enables selective deprotection in multi-step syntheses .

Advanced: How to address low yields in coupling reactions involving this compound?

Answer:

- Optimize stoichiometry : Use 1.2–1.5 equivalents of coupling agents.

- Solvent screening : Polar aprotic solvents (e.g., DCM/THF mixtures) improve solubility.

- Additives : DMAP or HOAt can enhance reaction efficiency .

Basic: What safety protocols are essential for handling?

Answer:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : In airtight containers at 2–8°C, away from moisture (Boc groups are hydrolytically labile) .

Advanced: How does the Boc group influence reactivity in downstream reactions?

Answer:

- Stability : Resists nucleophilic attack under basic conditions but cleaves with TFA or HCl in dioxane.

- Steric effects : The tert-butyl group hinders access to the carbonyl, slowing unintended reactions.

- Comparative advantage : More stable than Fmoc in acidic environments, making it ideal for multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.